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Compound of Interest

Compound Name: 4-Amino-2-bromobenzaldehyde

Cat. No.: B2458091 Get Quote

Core Molecular Architecture and
Physicochemical Properties
4-Amino-2-bromobenzaldehyde (CAS No: 655248-57-0) is a crystalline solid with a molecular

weight of 200.035 g/mol .[1] Its structure is characterized by a benzene ring substituted with an

amino group at position 4, a bromine atom at position 2, and a formyl (aldehyde) group at

position 1. This unique arrangement of electron-donating (amino) and electron-withdrawing

(bromo, aldehyde) groups dictates its distinct chemical behavior and renders it a valuable

precursor in the synthesis of complex heterocyclic scaffolds and other targeted molecules.

Table 1: Physicochemical Properties of 4-Amino-2-bromobenzaldehyde
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Property Value Reference

Molecular Formula C₇H₆BrNO [1]

Molecular Weight 200.035 g/mol [1]

Melting Point 148 °C [1]

Boiling Point 324.9±27.0 °C (Predicted) [1]

pKa 0.80±0.10 (Predicted) [1]

Storage

Keep in dark place, Inert

atmosphere, Store in freezer,

under -20°C

[1]

The Triad of Reactivity: A Functional Group Analysis
The synthetic utility of 4-Amino-2-bromobenzaldehyde is rooted in the differential reactivity of

its three functional groups. This allows for selective and sequential transformations, a critical

aspect in multi-step organic synthesis.

The Aldehyde Group: A Gateway to Molecular
Elaboration
The aldehyde functionality is a primary site for nucleophilic addition and condensation

reactions.[2] Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles,

enabling chain extension and the introduction of diverse molecular fragments.

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into

a primary, secondary, or tertiary amine.[3][4] This one-pot reaction typically involves the in-situ

formation of an imine intermediate by reacting the aldehyde with an amine, followed by

reduction.[5]

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success

of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or

sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively

reduce the imine intermediate without significantly reducing the starting aldehyde.[4] The

reaction is often carried out under weakly acidic conditions to facilitate imine formation.[6]
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Experimental Protocol: General Procedure for Reductive Amination

Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-bromobenzaldehyde (1

equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable

solvent such as methanol or dichloroethane.[6]

Imine Formation: Add a catalytic amount of acetic acid to promote the formation of the imine.

Stir the mixture at room temperature for 1-2 hours.[6]

Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents),

portion-wise to the reaction mixture.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Reductive Amination Workflow.

The Aryl Bromide: A Handle for Cross-Coupling
Chemistry
The carbon-bromine bond on the aromatic ring is a key site for transition metal-catalyzed cross-

coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl

bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a

palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryl

compounds, which are common motifs in pharmaceuticals.[9][10]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and

solvent system is crucial for achieving high yields and preventing side reactions.[7] The base is

required to activate the organoboron species for transmetalation.[8]
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a reaction vessel, add 4-Amino-2-bromobenzaldehyde (1 equivalent),

the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and

a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g.,

toluene, dioxane) and water.

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen)

for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

until the starting material is consumed, as monitored by TLC or LC-MS.

Work-up: After cooling to room temperature, add water and extract the product with an

organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by column chromatography.

Pd(0)L₂ Catalyst

Ar-Pd(II)-Br(L)₂ Oxidative Addition Complex

Oxidative
Addition

Ar-Br 4-Amino-2-bromobenzaldehyde Ar-Pd(II)-R(L)₂ Transmetalation Complex
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R-B(OH)₂ Boronic Acid

Base

Ar-R Biaryl Product

Reductive
Elimination

Click to download full resolution via product page

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction has

become a cornerstone of modern synthetic chemistry for the preparation of anilines and their

derivatives.[13][14]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is

highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both

the oxidative addition and reductive elimination steps of the catalytic cycle.[11] A strong, non-

nucleophilic base, such as sodium tert-butoxide, is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Amino-2-
bromobenzaldehyde (1 equivalent), the amine (1.2 equivalents), a palladium precursor

(e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g.,

NaOtBu, 1.4 equivalents) in a reaction tube.

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction Conditions: Seal the tube and heat the mixture to the appropriate temperature

(usually 80-110 °C) with stirring.

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the

reaction, dilute with an organic solvent, and filter through a pad of celite.

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

The Aromatic Amine: A Nucleophile and Directing Group
The primary amino group at the 4-position is nucleophilic and can undergo a variety of

reactions, including acylation, alkylation, and diazotization. It also acts as an activating group,

influencing the regioselectivity of further electrophilic aromatic substitution, although the steric

hindrance from the adjacent bromine atom must be considered.

Application in Heterocyclic Synthesis: The Gateway
to Quinazolines
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4-Amino-2-bromobenzaldehyde is a particularly valuable precursor for the synthesis of

quinazolines and related heterocyclic systems.[15] The presence of the amino and aldehyde

groups in an ortho-like relationship (due to the bromine) allows for condensation reactions with

various reagents to form the fused pyrimidine ring.

For instance, reaction with amidines can lead to the formation of 2-substituted quinazolines.[15]

This transformation often proceeds via an initial condensation to form an imine, followed by an

intramolecular cyclization.

Table 2: Representative Reactions of 4-Amino-2-bromobenzaldehyde

Reaction Type Reagents Product Type

Reductive Amination R₁R₂NH, NaBH(OAc)₃
N-Substituted 4-amino-2-

bromobenzylamines

Suzuki Coupling Ar-B(OH)₂, Pd catalyst, base 4-Amino-2-arylbenzaldehydes

Buchwald-Hartwig Amination
RNH₂, Pd catalyst, ligand,

base

4-Amino-2-(N-

arylamino)benzaldehydes

Quinazoline Synthesis Amidines
2-Substituted 7-

bromoquinazolines

Safety and Handling
4-Amino-2-bromobenzaldehyde should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed,

causes skin and serious eye irritation, and may cause respiratory irritation. It should be used in

a well-ventilated area or a fume hood.[16] Store the compound in a tightly sealed container in a

cool, dry place under an inert atmosphere.[16]

Conclusion
4-Amino-2-bromobenzaldehyde is a highly versatile and valuable building block for organic

synthesis. The distinct and largely orthogonal reactivity of its aldehyde, aryl bromide, and

amino functional groups provides chemists with a powerful tool for the construction of complex

molecules, particularly in the realm of medicinal chemistry and materials science.
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Understanding the causality behind experimental choices for reactions such as reductive

amination, Suzuki coupling, and Buchwald-Hartwig amination is paramount to harnessing the

full synthetic potential of this trifunctional intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2458091#4-amino-2-bromobenzaldehyde-reactivity-
and-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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